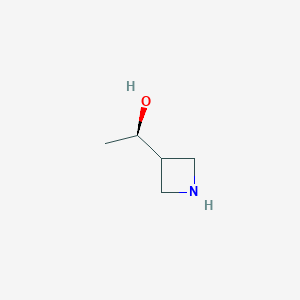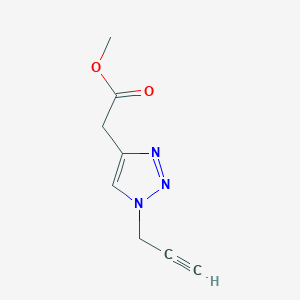
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of solvents like toluene and bases such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase-transfer catalysis can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles.
Aplicaciones Científicas De Investigación
Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
What sets Methyl 2-(1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate apart is its unique ester functionality, which allows for a broader range of chemical modifications and applications. Its stability and ability to engage in hydrogen bonding and π-stacking interactions also enhance its versatility in various scientific fields .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
methyl 2-(1-prop-2-ynyltriazol-4-yl)acetate |
InChI |
InChI=1S/C8H9N3O2/c1-3-4-11-6-7(9-10-11)5-8(12)13-2/h1,6H,4-5H2,2H3 |
Clave InChI |
XECXURVHMNIPRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN(N=N1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
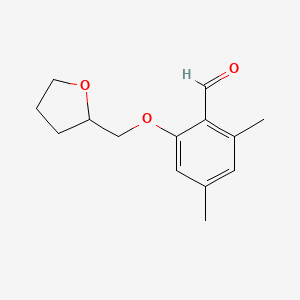
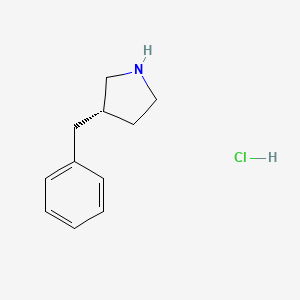
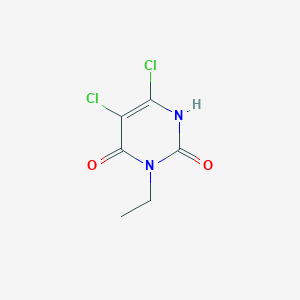
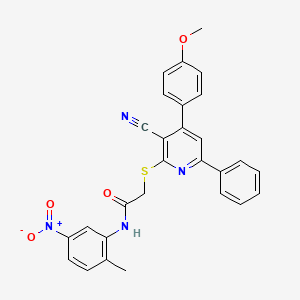
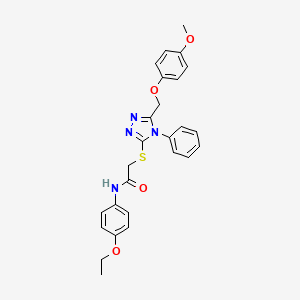


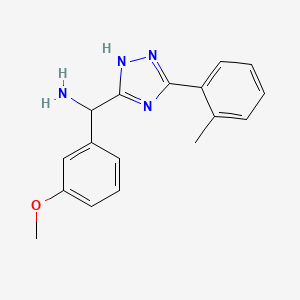
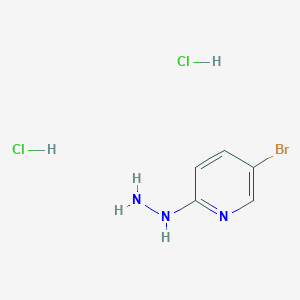
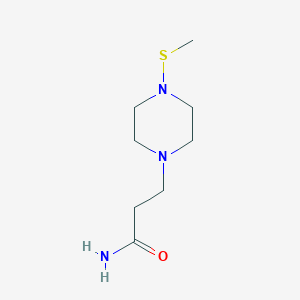
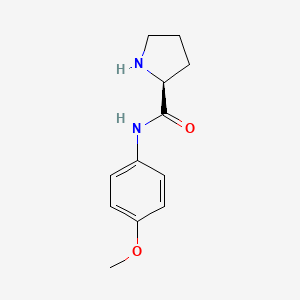
![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
